An In-depth Technical Guide to the Physicochemical Properties and Molecular Structure of Prednicarbate
An In-depth Technical Guide to the Physicochemical Properties and Molecular Structure of Prednicarbate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prednicarbate is a synthetic, non-halogenated corticosteroid designed for topical dermatological use. As a double-ester derivative of prednisolone, it exhibits potent anti-inflammatory, antipruritic, and vasoconstrictive properties with a favorable benefit-risk ratio, including a reduced potential for skin atrophy compared to some other corticosteroids.[1] This technical guide provides a comprehensive overview of the physicochemical properties and molecular structure of prednicarbate, intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and formulation.
Physicochemical Properties
The therapeutic efficacy and formulation of a topical drug are intrinsically linked to its physicochemical properties. These parameters influence its solubility, stability, and ability to permeate the skin barrier.
Table 1: Key Physicochemical Properties of Prednicarbate
| Property | Value | Source |
| Chemical Formula | C₂₇H₃₆O₈ | [2] |
| Molecular Weight | 488.58 g/mol | [2][3] |
| IUPAC Name | [2-[(8S,9S,10R,11S,13S,14S,17R)-17-ethoxycarbonyloxy-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate | [4] |
| CAS Registry Number | 73771-04-7 | |
| Appearance | White to yellow-white, practically odorless powder | |
| Melting Point | Polymorphism exists, with reported melting points of 110-112°C and 183°C. A thermal analysis study showed an onset of melting at 183°C. | |
| Solubility | - Water: Practically insoluble - Ethanol: Freely soluble - Acetone: Freely soluble - Propylene Glycol: Sparingly soluble - DMSO: 98 mg/mL | |
| pKa (predicted) | Strongest Acidic: 14.83 Strongest Basic: -2.9 | |
| LogP (experimental) | 2.9 |
Molecular Structure and Characterization
Prednicarbate's molecular structure is based on the pregnane skeleton, characteristic of corticosteroids. It is specifically a 17-ethyl carbonate, 21-propionate ester of prednisolone.
Chemical Structure:
The stereochemistry of the steroid nucleus is crucial for its biological activity. The IUPAC name specifies the stereoisomer with the correct therapeutic effect.
Crystal Structure
The solid-state structure of prednicarbate has been elucidated using synchrotron X-ray powder diffraction. This analysis revealed that prednicarbate crystallizes in the orthorhombic space group P2₁2₁2₁ with the following unit cell parameters at room temperature:
-
a = 7.69990(3) Å
-
b = 10.75725(3) Å
-
c = 31.36008(11) Å
-
Volume = 2597.55(1) ų
-
Z = 4
In the crystal lattice, the steroid ring system's long axis is roughly parallel to the c-axis. The side chains are oriented approximately perpendicular to the steroid ring system.
Experimental Protocols
This section outlines generalized experimental protocols for determining the key physicochemical and structural properties of corticosteroids like prednicarbate. These methods are based on standard pharmaceutical analysis techniques.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature at which prednicarbate transitions from a solid to a liquid.
Methodology:
-
Sample Preparation: A small amount of finely powdered, dry prednicarbate is packed into a capillary tube to a height of 2-3 mm.
-
Instrumentation: A calibrated melting point apparatus is used.
-
Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a controlled rate (e.g., 1-2 °C/min) near the expected melting point.
-
Data Recording: The temperature at which the substance first begins to melt (onset) and the temperature at which it becomes completely liquid (clear point) are recorded as the melting range.
Solubility Determination (Shake-Flask Method)
Objective: To determine the concentration of prednicarbate in a saturated solution of a specific solvent.
Methodology:
-
Sample Preparation: An excess amount of prednicarbate is added to a known volume of the solvent (e.g., water, ethanol) in a sealed flask.
-
Equilibration: The flask is agitated (e.g., using a mechanical shaker) at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation and/or filtration.
-
Quantification: The concentration of prednicarbate in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
LogP (Octanol-Water Partition Coefficient) Determination
Objective: To measure the lipophilicity of prednicarbate.
Methodology:
-
Phase Preparation: Equal volumes of n-octanol and water are mutually saturated by shaking them together and allowing the phases to separate.
-
Partitioning: A known amount of prednicarbate is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with an equal volume of the other phase in a separatory funnel.
-
Equilibration: The mixture is shaken vigorously for a set period to allow for partitioning of the analyte between the two phases and then left to separate.
-
Quantification: The concentration of prednicarbate in both the n-octanol and aqueous phases is determined by a suitable analytical method (e.g., HPLC-UV).
-
Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Spectroscopic Analysis
Objective: To obtain spectroscopic data for structural elucidation and identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: A few milligrams of prednicarbate are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse sequences are used.
-
Data Analysis: Chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane). Coupling constants (J) are reported in Hertz (Hz).
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Sample Preparation: A small amount of prednicarbate is mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed as a thin film on a suitable substrate for Attenuated Total Reflectance (ATR)-FTIR.
-
Data Acquisition: The IR spectrum is recorded over a typical range of 4000-400 cm⁻¹.
-
Data Analysis: The frequencies of absorption bands are identified and assigned to specific functional groups within the molecule.
-
-
Mass Spectrometry (MS):
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic system like LC-MS.
-
Ionization: A suitable ionization technique is used, such as Electrospray Ionization (ESI).
-
Data Acquisition: The mass-to-charge ratio (m/z) of the molecular ion and its fragment ions are recorded. For tandem mass spectrometry (MS/MS), the molecular ion is isolated and fragmented to provide further structural information.
-
Data Analysis: The fragmentation pattern is analyzed to deduce the structure of the molecule.
-
Table 2: Representative Spectroscopic Data for Prednicarbate
| Technique | Data (Predicted/Reported) | Interpretation |
| ¹H-NMR | Complex spectrum with signals in the aliphatic, steroid backbone, and olefinic regions. | Signals for the ethyl and propionyl groups, steroid protons, and vinyl protons would be expected. |
| ¹³C-NMR | Signals corresponding to approximately 27 carbon atoms. | Carbonyl carbons of the esters and ketones would appear downfield. The steroid backbone carbons would have characteristic shifts. |
| FT-IR (cm⁻¹) | ~3450 (O-H stretch), ~2950 (C-H stretch), ~1750, ~1730 (C=O stretch, esters), ~1660 (C=O stretch, ketone), ~1620 (C=C stretch) | Presence of hydroxyl, alkyl, ester, and ketone functional groups, and the α,β-unsaturated ketone system. |
| Mass Spec (ESI-MS) | [M+H]⁺ at m/z 489.255. Fragmentation would involve loss of the side chains. | The molecular ion confirms the molecular weight. Fragmentation patterns would be consistent with the ester functionalities. |
Mechanism of Action: Signaling Pathway
Prednicarbate, like other corticosteroids, exerts its anti-inflammatory effects by interacting with glucocorticoid receptors (GR). The binding of prednicarbate to the cytosolic GR initiates a cascade of events that can be broadly categorized into genomic and non-genomic pathways.
Genomic Pathway
The classical genomic pathway involves the translocation of the ligand-receptor complex into the nucleus, where it modulates gene expression. This can occur through two main mechanisms:
-
Transactivation: The activated GR dimer binds to Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins such as lipocortin-1 (also known as annexin A1). Lipocortin-1 inhibits phospholipase A₂, an enzyme responsible for releasing arachidonic acid from cell membranes. This, in turn, reduces the synthesis of pro-inflammatory mediators like prostaglandins and leukotrienes.
-
Transrepression: The activated GR can also repress the expression of pro-inflammatory genes by interfering with the activity of transcription factors such as NF-κB and AP-1.
Non-Genomic Pathway
More rapid, non-genomic effects of corticosteroids are also recognized. These are initiated by membrane-bound glucocorticoid receptors or by the cytosolic receptor through protein-protein interactions. These pathways can lead to the rapid modulation of intracellular signaling cascades, such as the MAPK pathway.
